molecular formula C8H14ClNO2 B1465787 Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1211510-15-4

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Cat. No.: B1465787
CAS No.: 1211510-15-4
M. Wt: 191.65 g/mol
InChI Key: FJXWRYLHEANOST-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is C8H14ClNO2, and it is often used as an intermediate in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves the cyclopropanation of alpha-diazoacetates. One common method includes the use of Ru(II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes cyclopropanation to produce the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it valuable in the synthesis of complex molecules and in applications where specific reactivity is required.

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXWRYLHEANOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Reactant of Route 6
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

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